molecular formula C20H20N4O B7753626 5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7753626
M. Wt: 332.4 g/mol
InChI Key: VKHZXKUXQNWRGJ-UHFFFAOYSA-N
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Description

5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a benzimidazole moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Substitution Reactions: The 3,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Amination: The amino group can be introduced via nucleophilic substitution or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-12-8-9-14(10-13(12)2)24-11-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)3/h4-10H,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZXKUXQNWRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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